molecular formula C11H8F2N2OS B12910959 6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 221121-65-9

6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

Katalognummer: B12910959
CAS-Nummer: 221121-65-9
Molekulargewicht: 254.26 g/mol
InChI-Schlüssel: MSXUZUXFUOYZSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one is a compound of interest in organic chemistry due to its unique structural features and potential applications in various fields. This compound contains a pyrimidinone core with a difluorophenylmethyl substituent and a sulfanylidene group, which contribute to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one typically involves the reaction of 2,6-difluorobenzyl bromide with a suitable pyrimidinone precursor under basic conditions. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to yield corresponding thiol derivatives.

    Substitution: The difluorophenylmethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The difluorophenylmethyl group and sulfanylidene moiety play crucial roles in binding to these targets and exerting the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one: Shares a similar pyrimidinone core but with different substituents.

    Methyl 2,6-difluorobenzoate: Contains the difluorophenyl group but lacks the pyrimidinone structure.

Uniqueness

6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its combination of a difluorophenylmethyl group and a sulfanylidene moiety attached to a pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

221121-65-9

Molekularformel

C11H8F2N2OS

Molekulargewicht

254.26 g/mol

IUPAC-Name

6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C11H8F2N2OS/c12-8-2-1-3-9(13)7(8)4-6-5-10(16)15-11(17)14-6/h1-3,5H,4H2,(H2,14,15,16,17)

InChI-Schlüssel

MSXUZUXFUOYZSM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)CC2=CC(=O)NC(=S)N2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.